Acetic acid--(1S,5S)-5-methylcyclohex-2-en-1-ol (1/1)
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Overview
Description
Acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol (1/1) is a chemical compound that combines acetic acid with a chiral alcohol, specifically (1S,5S)-5-methylcyclohex-2-en-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol typically involves the esterification of acetic acid with (1S,5S)-5-methylcyclohex-2-en-1-ol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the acetic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to selectively bind to specific sites, influencing biochemical pathways and cellular processes. The ester group can undergo hydrolysis, releasing acetic acid and the chiral alcohol, which can further participate in metabolic reactions.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–(1R,5R)-5-methylcyclohex-2-en-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
Acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-one: A related compound where the alcohol group is oxidized to a ketone.
Acetic acid–(1S,5S)-5-methylcyclohexane-1-ol: A saturated analog of the compound with different reactivity.
Uniqueness
Acetic acid–(1S,5S)-5-methylcyclohex-2-en-1-ol is unique due to its chiral nature and the presence of both an ester and an alcohol group
Properties
CAS No. |
61221-47-4 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
acetic acid;(1S,5S)-5-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-3-2-4-7(8)5-6;1-2(3)4/h2,4,6-8H,3,5H2,1H3;1H3,(H,3,4)/t6-,7+;/m0./s1 |
InChI Key |
CBVSRGGHANWFSJ-UOERWJHTSA-N |
Isomeric SMILES |
C[C@H]1CC=C[C@H](C1)O.CC(=O)O |
Canonical SMILES |
CC1CC=CC(C1)O.CC(=O)O |
Origin of Product |
United States |
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